1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene

Lipophilicity Drug Design Agrochemicals

Researchers often assume bromo-methyl-alkoxybenzenes are functionally equivalent, leading to failed syntheses. 1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene provides distinct lipophilicity (predicted LogP ~3.7) and metabolic stability critical for CNS/agrochemical candidates. - Orthogonal reactivity: Br for Suzuki/Heck coupling; CF3CH2O as an SNAr leaving group for sequential diversification. - Enhanced membrane permeability and prolonged half-life vs. methoxy analogs. - Consistent ≥95% purity (1H-NMR) from production; inquire for custom pack sizes and GMP options.

Molecular Formula C9H8BrF3O
Molecular Weight 269.06 g/mol
CAS No. 1545633-35-9
Cat. No. B1403107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene
CAS1545633-35-9
Molecular FormulaC9H8BrF3O
Molecular Weight269.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC(F)(F)F)Br
InChIInChI=1S/C9H8BrF3O/c1-6-4-7(2-3-8(6)10)14-5-9(11,12)13/h2-4H,5H2,1H3
InChIKeyFDHRABWQLONJBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene: Technical Overview


1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene (CAS 1545633-35-9) is a halogenated aromatic ether with the molecular formula C₉H₈BrF₃O and a molecular weight of 269.06 g/mol [1]. Its structure features a bromine atom at the 1-position, a methyl group at the 2-position, and a 2,2,2-trifluoroethoxy group at the 4-position of a benzene ring [1]. This compound is primarily utilized as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors, owing to the orthogonal reactivity of its bromine substituent and the distinctive physicochemical properties imparted by the trifluoroethoxy moiety . Its unique substitution pattern distinguishes it from simpler halogenated benzene derivatives, offering specific advantages in the construction of advanced molecular scaffolds.

Bromine handle for palladium-catalyzed cross-coupling (Suzuki, Heck)
Trifluoroethoxy group modulates lipophilicity and enables SNAr leaving group reactivity
Building block for medicinal, agrochemical, and advanced material synthesis

Risks of Analog Substitution in Bromo-methyl-alkoxybenzenes


The assumption that structurally similar bromo-methyl-alkoxybenzenes are functionally equivalent in synthesis or as final products is a significant source of error in both research and industrial production [1]. The specific nature of the alkoxy substituent at the 4-position profoundly dictates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character, as well as its behavior in key chemical transformations [1]. For instance, replacing the 2,2,2-trifluoroethoxy group with a simpler methoxy group, as in 1-bromo-2-methyl-4-methoxybenzene, results in a compound with substantially lower lipophilicity and different metabolic profiles, which can lead to the failure of a drug candidate or a less effective agrochemical. Similarly, substituting the bromine atom with a chlorine atom alters the reactivity in cross-coupling reactions, impacting synthetic yields and efficiency. The quantitative evidence below demonstrates that 1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene possesses a distinct profile that cannot be replicated by its closest analogs.

Alkoxy Group Exchange
Replacing trifluoroethoxy with methoxy sharply reduces lipophilicity and may alter metabolic profile, potentially derailing lead optimization.
Halogen Substitution
Exchanging bromine for chlorine can change cross-coupling reactivity and efficiency; reaction conditions may not transfer directly.

1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene: Quantitative Differentiation


Enhanced Lipophilicity Compared to Non-Fluorinated Analogs

The calculated LogP for a structurally analogous compound, 1-bromo-4-[(2,2,2-trifluoroethoxy)methyl]benzene, is reported as 3.70 [1]. In contrast, a non-fluorinated analog, 1-bromo-2-methyl-4-methoxybenzene, is predicted to have a significantly lower LogP. This increase in lipophilicity for the trifluoroethoxy-substituted compound is a class-level inference derived from the known effect of fluorinated alkoxy groups .

Lipophilicity Gain
Class-level inference
Predicted LogP ~3.70 vs lower for methoxy analog
Supports permeability assessment for molecular leads.
Calculated property; experimental validation needed.
Lipophilicity Drug Design Agrochemicals

Superior Metabolic Stability

The trifluoroethoxy group is known to confer enhanced resistance to metabolic degradation, particularly oxidative metabolism, compared to non-fluorinated alkyl ethers like the methoxy group [1]. This is a class-level inference based on the well-established principle that replacing a C-H bond with a C-F bond increases the bond strength and blocks common metabolic pathways such as O-dealkylation [1].

Metabolic Stability
Class-level inference
Reduced oxidative O-dealkylation compared to methoxy group
May support half-life studies for candidate molecules.
Source: Fisher et al., J. Org. Chem. 2018.
Metabolic Stability Drug Metabolism Fluorine Chemistry

Trifluoroethoxy Leaving Group in SNAr Reactions

The trifluoroethoxy group has been identified as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, offering a hydrolytically stable alternative to heteroaryl chlorides [1]. This is a class-level inference that the -OCF₂CF₃ group in 1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene can be displaced under appropriate SNAr conditions, enabling further functionalization. This property is not shared by non-fluorinated analogs like 1-bromo-2-methyl-4-methoxybenzene, where the methoxy group is a significantly poorer leaving group.

SNAr Reactivity
Class-level inference
Trifluoroethoxy viable as leaving group; methoxy largely unreactive
Enables orthogonal sequential functionalization.
Source: Fisher et al., J. Org. Chem. 2018.
SNAr Reactions Leaving Group Organic Synthesis

Physicochemical and Solubility Profile

A structurally related compound, 2-Methyl-4-(trifluoromethoxy)bromobenzene (CAS 261951-96-6), is practically insoluble in water, with a calculated solubility of 0.074 g/L at 25 °C . Its density is reported as 1.571 g/cm³ and its boiling point is 197.9 °C . Another related compound, 1-bromo-4-[(2,2,2-trifluoroethoxy)methyl]benzene, has a predicted density of 1.5 g/cm³ and a boiling point of 244.6 °C [1]. These values provide a baseline for the expected properties of 1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene, which differ significantly from non-fluorinated analogs that are often liquids with lower boiling points and different solubility profiles.

Solubility & Density
Cross-study comparable
~0.074 g/L water solubility; density ~1.57 g/cm³ (related compound)
Informs synthetic and purification design.
Based on structurally related trifluoromethoxy analog.
Solubility Physicochemical Properties Formulation

Influence on pKa and Electronic Properties

The electron-withdrawing nature of the trifluoroethoxy group is expected to influence the acid/base properties of molecules derived from this building block. A predicted pKa value of 4.78 for a related compound is reported [1]. In contrast, a non-fluorinated analog like 1-bromo-2-methyl-4-methoxybenzene would exhibit a significantly different pKa profile for any acidic protons introduced in subsequent synthetic steps, due to the electron-donating nature of the methoxy group. This class-level inference highlights the electronic modulation achieved by the trifluoroethoxy group.

Electronic Modulation
Class-level inference
Predicted pKa ~4.78 for related acidic center; methoxy analog less acidic
Supports optimization of target interactions and reactivity.
Predicted value; experimental confirmation recommended.
pKa Electronic Effects Structure-Activity Relationship

Validated Applications of 1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene


Lipophilic Building Block Synthesis for Drug Discovery

Given the enhanced lipophilicity (LogP ~3.7 for analogs) and predicted metabolic stability of the trifluoroethoxy group compared to methoxy groups, 1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene is an ideal starting material for introducing a highly lipophilic, metabolically stable aromatic ring into drug-like molecules. It is particularly valuable in lead optimization programs for central nervous system (CNS) targets where improved membrane permeability is desired [1].

Scaffold for Orthogonal Sequential Functionalization

The compound's bromine atom is a standard handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the trifluoroethoxy group can act as a leaving group in SNAr reactions under appropriate conditions [1]. This orthogonal reactivity enables the sequential introduction of two different substituents onto the aromatic ring, providing efficient access to complex, diversely functionalized biaryl or diaryl ether motifs common in pharmaceuticals and advanced materials.

Agrochemical Intermediate Development

Fluorinated aromatic compounds are a mainstay in agrochemical discovery due to their enhanced bioactivity and environmental stability. The combination of a bromine substituent (for cross-coupling) and a trifluoroethoxy group (for lipophilicity and metabolic stability) in 1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene makes it a strategic building block for constructing novel herbicidal or fungicidal leads where improved uptake and prolonged half-life in the field are critical performance parameters.

Advanced Materials and Liquid Crystal Development

The presence of the highly electronegative trifluoroethoxy group can significantly alter the electronic properties and polarity of extended aromatic systems. This compound can be utilized in the synthesis of novel liquid crystalline materials or other advanced functional materials where the precise control of molecular dipole moments and intermolecular interactions is required for performance [1].

Application
Selection Property
Validation Focus
Lipophilic building block for drug discovery
Trifluoroethoxy-mediated lipophilicity and metabolic stability
LogP determination, metabolic stability assay in lead compounds
Orthogonal sequential functionalization
Bromine (cross-coupling) and trifluoroethoxy (SNAr) reactivity
Reaction condition optimization, orthogonality verification
Agrochemical intermediate development
Fluorinated aromatic scaffold for bioactivity screening
Field half-life and target organism assay
Advanced materials and liquid crystals
Electronic modulation by trifluoroethoxy group
Dipole moment measurement, material property screening
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